N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic organic compound that features a benzofuran moiety and a cyclohexene ring linked through an oxalamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.
Preparation of the Cyclohexene Derivative: Cyclohexene derivatives can be synthesized via the hydrogenation of benzene derivatives.
Coupling Reaction: The benzofuran and cyclohexene derivatives are coupled using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: Both the benzofuran and cyclohexene moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety could yield benzofuran-2-carboxylic acid derivatives.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving benzofuran and cyclohexene derivatives.
Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide would depend on its specific biological target. Generally, compounds with benzofuran moieties can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexene ring may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohexyl)ethyl)oxalamide: Similar structure but with a fully saturated cyclohexane ring.
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
Uniqueness
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the presence of both a benzofuran moiety and a cyclohexene ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(21(25)23-14-12-16-7-2-1-3-8-16)22-13-6-10-18-15-17-9-4-5-11-19(17)26-18/h4-5,7,9,11,15H,1-3,6,8,10,12-14H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGXNSUGDZPCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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